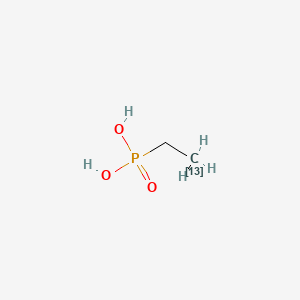
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one typically involves the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves replacing hydrogen atoms with deuterium atoms using deuterated reagents or solvents.
Deuterated Precursors: Using deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms into the final product.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated feedstocks. These methods are optimized for high yield and purity, ensuring the consistent production of deuterated compounds for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Deuterium atoms can be replaced with other atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated oxides, while reduction may produce deuterated alcohols or amines.
Scientific Research Applications
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions and studies.
Biology: Employed in metabolic studies to trace the pathways and interactions of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetics studies due to its altered metabolic stability.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Mechanism of Action
The mechanism of action of 1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one involves its interaction with molecular targets and pathways. The presence of deuterium atoms can alter the compound’s binding affinity, reaction kinetics, and metabolic stability. These changes can lead to different biological and chemical effects compared to non-deuterated compounds.
Comparison with Similar Compounds
Similar Compounds
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)piperidin-4-amine: A similar deuterated compound with applications in chemical and biological research.
4-hydroxy-2,2,6,6-tetramethylpiperidine 1-oxyl: Another deuterated compound used in various scientific studies.
Uniqueness
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one is unique due to its specific deuterium labeling pattern and its potential applications in diverse fields. Its altered reaction kinetics and metabolic stability make it a valuable tool for researchers studying the effects of deuterium incorporation in chemical and biological systems.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
173.33 g/mol |
IUPAC Name |
1,3,3,5,5-pentadeuterio-2,2,6,6-tetrakis(trideuteriomethyl)(115N)azinan-4-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,10+1/hD |
InChI Key |
JWUXJYZVKZKLTJ-AWFCJHQLSA-N |
Isomeric SMILES |
[2H]C1(C(=O)C(C([15N](C1(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[5-(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]amino]pyridine-3-carboxylic acid](/img/structure/B12055377.png)
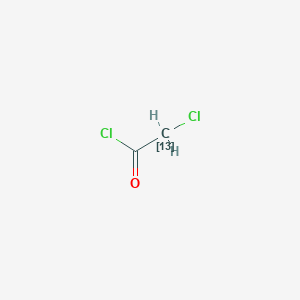
![5-(3-Methylphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12055385.png)
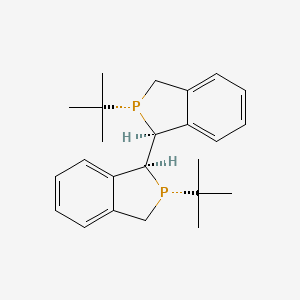
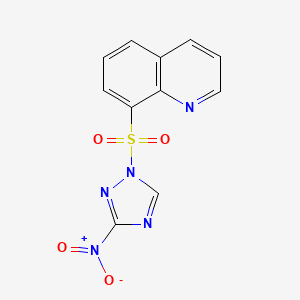
![2-{2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B12055396.png)

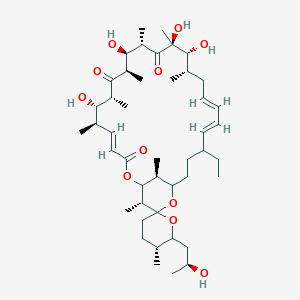
![methyl 4-{(E)-[(2-thienylacetyl)hydrazono]methyl}benzoate](/img/structure/B12055408.png)


